molecular formula C13H18O2 B13762031 2-Methyl-4-tert-butylphenoxyacetaldehyde CAS No. 67845-53-8

2-Methyl-4-tert-butylphenoxyacetaldehyde

Cat. No.: B13762031
CAS No.: 67845-53-8
M. Wt: 206.28 g/mol
InChI Key: FNNIBABFMNWSRX-UHFFFAOYSA-N
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Description

ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]-: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an aldehyde group attached to a phenoxy ring, which is further substituted with a tert-butyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- typically involves the reaction of 4-(tert-butyl)-2-methylphenol with an appropriate aldehyde precursor. One common method is the condensation reaction between 4-(tert-butyl)-2-methylphenol and acetaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- can be achieved through similar condensation reactions, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy ring in ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro derivatives of the phenoxy ring.

Scientific Research Applications

Chemistry: ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with biological molecules such as proteins and nucleic acids are of particular interest.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and medicinal chemistry.

Industry: In the industrial sector, ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The phenoxy ring can participate in aromatic interactions, further influencing the compound’s biological activity. The tert-butyl and methyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

    ACETALDEHYDE,PHENOXY-: Similar structure but lacks the tert-butyl and methyl substitutions.

    ACETALDEHYDE,[4-(TERT-BUTYL)PHENOXY]-: Similar structure but lacks the methyl substitution.

    ACETALDEHYDE,[2-METHYLPHENOXY]-: Similar structure but lacks the tert-butyl substitution.

Uniqueness: ACETALDEHYDE,[4-(TERT-BUTYL)-2-METHYLPHENOXY]- is unique due to the presence of both tert-butyl and methyl groups on the phenoxy ring. These substitutions enhance the compound’s stability and reactivity, making it distinct from other similar compounds. The combination of these functional groups contributes to its unique chemical and biological properties.

Properties

CAS No.

67845-53-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(4-tert-butyl-2-methylphenoxy)acetaldehyde

InChI

InChI=1S/C13H18O2/c1-10-9-11(13(2,3)4)5-6-12(10)15-8-7-14/h5-7,9H,8H2,1-4H3

InChI Key

FNNIBABFMNWSRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCC=O

Origin of Product

United States

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